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molecular formula C11H13NO2 B2878133 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 72503-43-6

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No. B2878133
M. Wt: 191.23
InChI Key: NEMWEYAZCVDHEF-UHFFFAOYSA-N
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Patent
US04340595

Procedure details

9.7 g (0.029 mole) of 5-methoxy-tetralone-1-oxime benzenesulfonate in 800-900 ml of 50% strength acetic acid are kept on a waterbath until completely dissolved (about 60 minutes). The solution is then diluted with twice its volume of water and the mixture is repeatedly extracted with ether. The combined ether extracts are washed first with aqueous bicarbonate solution and then repeatedly with water, and are dried and concentrated. The residue which remains crystallizes on being left to stand, and is analytically pure. 4.2 g of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (75.7% yield), of melting point 162° C., are obtained.
Name
5-methoxy-tetralone-1-oxime benzenesulfonate
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=[O:8])C=CC=CC=1.[CH3:11][O:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH2:15][CH2:16][CH2:17][C:18]2=[N:23]O.C(O)(=O)C>O>[CH3:11][O:12][C:13]1[C:14]2[CH2:15][CH2:16][CH2:17][C:18](=[O:8])[NH:23][C:19]=2[CH:20]=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
5-methoxy-tetralone-1-oxime benzenesulfonate
Quantity
9.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.COC1=C2CCCC(C2=CC=C1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved (about 60 minutes)
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
the mixture is repeatedly extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed first with aqueous bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
repeatedly with water, and are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue which remains crystallizes
WAIT
Type
WAIT
Details
on being left

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1CCCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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